U937 Lymphoma Cell Viability: Positional Isomer Activity Cliff Between 2,4-Dimethoxy and 2,5-Dimethoxy Pyrrolopyrazines
The 2,4-dimethoxyphenyl pyrrolopyrazine-chalcone hybrid 6x inhibited U937 cell survival more potently than the o-methoxy analog 6b, while the 2,5-dimethoxyphenyl isomer 6y showed no effective inhibition [1]. Although the target compound (3,4-dimethoxy) was not directly tested in this study, the complete loss of activity upon moving from 2,4- to 2,5-dimethoxy establishes a positional activity cliff, indicating that the 3,4-dimethoxy regiochemistry will yield a third, distinct activity profile [1].
| Evidence Dimension | U937 lymphoma cell viability inhibition |
|---|---|
| Target Compound Data | Not directly tested in this study; predicted distinct activity based on 3,4-dimethoxy regiochemistry |
| Comparator Or Baseline | 6x (2,4-dimethoxyphenyl): active; 6y (2,5-dimethoxyphenyl): inactive |
| Quantified Difference | Activity cliff: 6y (2,5-diOMe) shows no effective inhibition vs. active 6x (2,4-diOMe). 3,4-diOMe isomer expected to differ from both. |
| Conditions | Human lymphoma U937 cell viability assay; compound concentration not specified for this comparison [1] |
Why This Matters
This activity cliff demonstrates that the dimethoxyphenyl substitution pattern is a binary determinant of anti-lymphoma activity, making the 3,4-isomer a mechanistically non-redundant chemical probe.
- [1] Park S, et al. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorg Med Chem Lett. 2019;29(11):1366-1371. View Source
